molecular formula C17H15NO4S B8762801 Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B8762801
M. Wt: 329.4 g/mol
InChI Key: GOOXLJLBPRDYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring, along with an ethyl ester functional group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)indole-2-carboxylate

InChI

InChI=1S/C17H15NO4S/c1-2-22-17(19)16-12-13-8-6-7-11-15(13)18(16)23(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3

InChI Key

GOOXLJLBPRDYSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The indole ring structure allows for interactions with various biological macromolecules, contributing to its diverse biological effects .

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid ethyl ester
  • 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid methyl ester
  • 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid propyl ester

Comparison: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl or propyl counterparts. The position of the phenylsulfonyl group on the indole ring also plays a crucial role in determining the compound’s chemical and biological properties .

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